Cas no 2229536-14-3 (1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)

1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine
- EN300-1736712
- 2229536-14-3
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- インチ: 1S/C9H17F2NO2/c1-13-7(14-2)8(12)3-5-9(10,11)6-4-8/h7H,3-6,12H2,1-2H3
- InChIKey: GCMVKJMKUZYTJY-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(OC)OC)(CC1)N)F
計算された属性
- 精确分子量: 209.12273511g/mol
- 同位素质量: 209.12273511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- XLogP3: 0.9
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736712-1.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1736712-2.5g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1736712-5.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1736712-0.5g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1736712-10g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 10g |
$6758.0 | 2023-09-20 | ||
Enamine | EN300-1736712-0.25g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1736712-0.1g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1736712-0.05g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1736712-1g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1736712-10.0g |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine |
2229536-14-3 | 10g |
$6758.0 | 2023-06-04 |
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229536-14-3 and Product Name: 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine
The compound identified by the CAS number 2229536-14-3 and the product name 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications. The presence of fluorine atoms and a dimethoxymethyl substituent in its structure contributes to its distinct chemical behavior, which has been explored in various biochemical and pharmacological contexts.
One of the most notable features of this compound is its fluorinated cyclohexane core, which is a common motif in modern drug design. The introduction of fluorine atoms into aromatic or heteroaromatic systems is well-documented for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In the case of 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine, the dual fluorination at the 4-position provides additional electronic and steric effects that can influence its interactions with biological targets. This has led to its investigation as a potential intermediate in the synthesis of novel therapeutic agents.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. For instance, compounds containing difluorocyclohexane moieties have been shown to exhibit promising activity against various diseases, including cancer and infectious disorders. The amine functional group in 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine further extends its utility as a building block for more complex molecules. This functionality allows for further derivatization through reactions such as nucleophilic substitution or coupling techniques, enabling the creation of diverse pharmacophores.
The dimethoxymethyl substituent at the 1-position of the cyclohexane ring adds another layer of complexity to this compound's chemical profile. This group not only influences the overall shape and polarity of the molecule but also provides a site for further chemical manipulation. In drug discovery pipelines, such substituents are often strategically incorporated to optimize solubility, bioavailability, and target engagement. The combination of these structural elements makes 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine a versatile candidate for exploring new therapeutic strategies.
In terms of biological activity, preliminary investigations have suggested that this compound may possess inhibitory properties against certain enzymes or receptors relevant to human health. While specific details of these findings are still emerging from ongoing research, they underscore the potential value of this molecule in addressing unmet medical needs. The growing body of literature on fluorinated amine derivatives further supports the exploration of such compounds in drug development. Researchers are particularly interested in how subtle modifications to the core structure can lead to significant changes in biological efficacy and safety profiles.
The synthesis of 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine presents an interesting challenge due to the need for precise control over regioselectivity and stereochemistry. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and enantioselective processes, are being employed to achieve high yields and purity levels. These techniques are essential for ensuring that subsequent biological evaluations are conducted on material with minimal impurities or artifacts that could skew results.
From an industrial perspective, the production scalability of this compound is another critical factor. As pharmaceutical companies seek to bring new therapies to market efficiently, robust synthetic routes must be developed that balance cost-effectiveness with quality control standards. Collaborative efforts between academic institutions and industry partners have been instrumental in advancing methodologies for producing complex fluorinated compounds like this one on a larger scale.
The role of computational chemistry in designing and optimizing molecules like 1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine cannot be overstated. Molecular modeling tools allow researchers to predict how structural features will influence biological activity before conducting expensive wet-lab experiments. These simulations can guide decisions about which analogs deserve further investigation based on their predicted binding affinities or other relevant parameters.
Looking ahead at future research directions,1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine may serve as a foundation for developing next-generation therapeutics targeting diseases with high unmet need. Its unique structural attributes provide opportunities for innovation across multiple therapeutic areas where fluorinated compounds are already making significant impacts—such as oncology or neurology—by improving drug-like properties while maintaining efficacy against disease-causing targets.
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